5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride
Description
Properties
IUPAC Name |
5-pyrrolidin-1-yl-2,3-dihydro-1H-indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12;;/h3-4,9,13H,1-2,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVALRQLUIUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)NCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the reaction of a pyrrolidine derivative with a dihydroindole precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrrolidine ring is introduced to the indole structure under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydroindole ring to a fully saturated indoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares key features of the target compound with structurally related molecules:
Key Comparative Insights
Core Structure Differences
- Target Compound : The 2,3-dihydro-1H-indole core provides partial aromaticity and rigidity, which may enhance binding to flat protein pockets compared to fully saturated scaffolds .
Substituent Effects
- Pyrrolidinyl Group : Present in both the target compound and the patent compound, this cyclic amine contributes to basicity and hydrogen-bonding capacity, critical for target engagement in kinase inhibition .
- Pyridinyl vs. Sulfonyl Groups (BJ41263) : The pyridinyl group in BJ41263 offers aromaticity for π-stacking, while the sulfonyl group introduces polarity but reduces basicity compared to pyrrolidinyl .
Solubility and Salt Forms
Methodological Considerations
Structural Analysis Tools
- Crystallography : SHELX programs (e.g., SHELXL, SHELXT) are widely used to determine crystal structures, enabling precise comparisons of bond lengths, angles, and packing arrangements .
- Electronic Properties: Multiwfn analyzes electrostatic potentials and molecular orbitals, revealing how substituents modulate electron density and reactivity .
Biological Activity
5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolidine moiety fused to an indole structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.
Structure and Composition
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.21 g/mol |
| CAS Number | 1354952-78-5 |
Synthesis
The synthesis of this compound typically involves cyclization reactions using precursors like 1-(2-bromoethyl)pyrrolidine and indole in the presence of a base such as potassium carbonate, often in solvents like dimethylformamide (DMF) at elevated temperatures.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against these bacteria .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
The antifungal activity of the compound has also been explored. In vitro studies have shown that it can inhibit the growth of various fungal strains:
- Compounds derived from similar structures showed MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL .
| Compound | MIC (mg/mL) | Target Fungus |
|---|---|---|
| Compound C | 0.0048 | C. albicans |
| Compound D | 0.039 | Fusarium oxysporum |
Anticancer Activity
The potential anticancer properties of pyrrolidine derivatives have been documented in several studies, indicating that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study highlighted the effectiveness of certain indole derivatives in inhibiting cancer cell proliferation in vitro:
- Cell lines tested : MCF-7 (breast cancer), HeLa (cervical cancer).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Indole Derivative E | 15 | MCF-7 |
| Indole Derivative F | 10 | HeLa |
Study on Antimicrobial Properties
In a comprehensive study published in a peer-reviewed journal, researchers evaluated the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The study concluded that modifications on the pyrrolidine ring significantly influenced antibacterial activity, with certain substitutions enhancing efficacy against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that electron-withdrawing groups on the indole structure improved biological activity across various assays. This highlights the importance of molecular modifications in enhancing the therapeutic potential of indole-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
